[2-(azepan-1-ylcarbonyl)-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl]acetic acid
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Overview
Description
[2-(azepan-1-ylcarbonyl)-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl]acetic acid is a complex organic molecule, notable for its intriguing structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of [2-(azepan-1-ylcarbonyl)-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl]acetic acid typically involves multi-step organic reactions The synthetic pathway often starts with the construction of the benzothiazine core through the cyclization of appropriate precursors
Common reaction conditions might involve:
Cyclization Reactions: Using base catalysts such as sodium or potassium hydroxide.
Amination: Introduction of the azepane ring through nucleophilic substitution reactions.
Acylation: Incorporation of the acetic acid group using reagents like acetyl chloride under mild acidic conditions.
Industrial Production Methods
Scaling up the synthesis for industrial production necessitates optimization of reaction conditions to enhance yield and purity while minimizing cost and environmental impact. Employing continuous flow reactors, catalytic processes, and green chemistry principles are typical strategies to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzothiazine moiety can undergo oxidation under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group to a hydroxyl group can be achieved using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the benzothiazine ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids for introducing oxygen functionalities.
Reduction: Sodium borohydride or lithium aluminum hydride for reducing carbonyl groups.
Substitution: Halogens, nitrating agents, or alkylating agents under controlled conditions.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Derivatives: From electrophilic substitution, leading to compounds with enhanced or modified properties.
Scientific Research Applications
Chemistry
Catalysis: The compound's structural features make it a potential candidate as a ligand in catalysis, aiding in the formation of complex organometallic structures.
Biology
Drug Development: Due to its unique scaffold, this compound is investigated for its pharmacological activities, including anti-inflammatory and antimicrobial properties.
Medicine
Therapeutics: Research explores its potential as a therapeutic agent in treating diseases like cancer, owing to its ability to interact with biological targets.
Industry
Material Science: Utilized in the development of new materials with desirable physical and chemical properties, such as polymers and resins.
Mechanism of Action
The mechanism by which [2-(azepan-1-ylcarbonyl)-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl]acetic acid exerts its effects is closely related to its ability to interact with specific molecular targets and pathways.
Molecular Targets: Enzymes, receptors, and proteins that the compound binds to or modulates.
Pathways Involved: Signal transduction pathways affected by the compound's binding, leading to cellular responses such as apoptosis in cancer cells or inhibition of microbial growth.
Comparison with Similar Compounds
Compared to other compounds with similar structural motifs, [2-(azepan-1-ylcarbonyl)-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl]acetic acid stands out due to its distinct arrangement of functional groups and unique biological activities.
Similar Compounds
Benzothiazines: Other derivatives with variations in the substituents on the benzothiazine ring.
Azepane Compounds: Molecules featuring the seven-membered azepane ring but differing in other structural aspects.
Acetic Acid Derivatives: Compounds with acetic acid groups linked to different core structures.
Properties
IUPAC Name |
2-[2-(azepane-1-carbonyl)-3-oxo-1,4-benzothiazin-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c20-14(21)11-19-12-7-3-4-8-13(12)24-15(17(19)23)16(22)18-9-5-1-2-6-10-18/h3-4,7-8,15H,1-2,5-6,9-11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZVTNHNRMUKOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2C(=O)N(C3=CC=CC=C3S2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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